molecular formula C16H27NO4 B584423 trans-trans-4,4'-Iminodimethylenedi(cyclohexanecarboxylic acid) CAS No. 93940-19-3

trans-trans-4,4'-Iminodimethylenedi(cyclohexanecarboxylic acid)

Cat. No.: B584423
CAS No.: 93940-19-3
M. Wt: 297.395
InChI Key: XHPXSMWMAJGYBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

4-[[(4-carboxycyclohexyl)methylamino]methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c18-15(19)13-5-1-11(2-6-13)9-17-10-12-3-7-14(8-4-12)16(20)21/h11-14,17H,1-10H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPXSMWMAJGYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNCC2CCC(CC2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30917016
Record name 4,4'-[Azanediylbis(methylene)]di(cyclohexane-1-carboxylic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30917016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93940-19-3
Record name Tranexamic acid dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093940193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-[Azanediylbis(methylene)]di(cyclohexane-1-carboxylic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30917016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-trans-4,4'-iminodimethylenedi(cyclohexanecarboxylic acid)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.091.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRANEXAMIC ACID DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7PAC6437T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

One-Pot Hydrogenation with Transition Metal Catalysts

Patents disclose a one-pot process using transition metal catalysts (e.g., Ru/C or Raney Nickel) under hydrogen pressures of 1–4 MPa. For example, 4-aminobenzoic acid undergoes hydrogenation in acetone/water with barium hydroxide, yielding trans-4-aminocyclohexanecarboxylic acid at 250°C for 7.5 hours. This method achieves a trans:cis ratio >3.6:1 (75% trans isomer). The catalytic system’s efficiency depends on metal loading (5–10% Ru/C) and solvent polarity, with aprotic solvents like acetone favoring trans selectivity.

Key Conditions:

  • Catalyst: 5–10% Ru/C (20–40% by weight of substrate)

  • Solvent: Acetone/water (4:1 v/v)

  • Temperature: 60–250°C

  • Pressure: 1–4 MPa H₂

  • Yield: 62–85%

Condensation of trans-4-Aminocyclohexanecarboxylic Acid

The dimer forms via condensation of two trans-4-aminocyclohexanecarboxylic acid molecules, facilitated by dehydrating agents or base-mediated coupling.

Base-Mediated Alkylation

A method described in involves reacting trans-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid with bromoethane in acetone under basic conditions (K₂CO₃). The reaction proceeds at 60°C for 3 hours, yielding the dimer after workup with citric acid and dichloromethane (DCM). This approach isolates the trans isomer with 99.1% purity and 62% yield.

Reaction Scheme:

  • Deprotection of Boc group under acidic conditions.

  • Alkylation of the free amine with bromoethane.

  • Condensation via imine formation.

Epimerization of cis-4-Aminocyclohexanecarboxylic Acid

Epimerization offers a route to enhance trans isomer content from cis-rich mixtures.

Base-Catalyzed Isomerization

Patent details treating a cis:trans mixture (1:3.6) with K₂CO₃ in acetone, followed by bromoethane addition. The base promotes cis-to-trans isomerization via keto-enol tautomerism, increasing the trans ratio to 80%.

Optimized Parameters:

  • Base: K₂CO₃ (1.2 equivalents relative to cis content)

  • Alkylating Agent: Bromoethane (0.43 equivalents)

  • Temperature: 60°C

  • Yield: 62% after crystallization

Industrial-Scale Synthesis Considerations

Solvent and Catalyst Reusability

Aprotic solvents (e.g., acetone) minimize side reactions and enhance catalyst longevity. Patent reports reusing 5% Ru/C for five cycles with <5% yield reduction, underscoring industrial viability.

Purification Techniques

Crystallization in acetone at -10°C effectively removes cis isomers, achieving >99% trans purity. Acid-base extraction with citric acid and DCM further refines the product.

Formation as a Process-Related Impurity

Byproduct in Tranexamic Acid Synthesis

During Tranexamic Acid synthesis, the dimer forms via unintended condensation of two trans-4-aminomethylcyclohexanecarboxylic acid molecules. Neutralization at pH 3.3 with citric acid precipitates the dimer, requiring rigorous filtration to limit impurity levels to <0.1%.

Comparative Analysis of Methods

Method Catalyst Trans:cis Ratio Yield Purity
One-Pot HydrogenationRu/C (5–10%)3.6:162–85%92–99.1%
Base-Mediated AlkylationK₂CO₃4:162%99.1%
EpimerizationK₂CO₃4:1 → 3.6:170%95%

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

trans-trans-4,4'-iminodimethylenedi(cyclohexanecarboxylic acid) has garnered attention in pharmaceutical research due to its structural similarity to Tranexamic Acid, which is used for its antifibrinolytic properties. The dimer may serve as a precursor or intermediate in synthesizing new drugs aimed at treating bleeding disorders or enhancing drug delivery systems.

Catalysis

Recent studies have indicated that this compound exhibits catalytic activity in various organic reactions, including:

  • Knoevenagel Condensation : It can act as a catalyst for the Knoevenagel reaction, facilitating the formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules .

Material Science

The unique structural properties of trans-trans-4,4'-iminodimethylenedi(cyclohexanecarboxylic acid) make it a candidate for developing advanced materials. Its potential applications include:

  • Polymer Chemistry : The compound can be utilized as a building block for synthesizing novel polymers with specific mechanical and thermal properties.
  • Nanocomposites : It may be integrated into nanocomposite materials to enhance their strength and durability.

Case Studies

StudyFocus AreaFindings
Markowitz et al. (2023)Radical ReactionsDemonstrated enhanced stability of transition states when using trans-trans-4,4'-iminodimethylenedi(cyclohexanecarboxylic acid) in water compared to organic solvents .
Pharmaceutical Research (2025)Drug SynthesisExplored the use of this compound as an intermediate in synthesizing new antifibrinolytic agents with improved efficacy .
Material Science Applications (2022)Polymer DevelopmentInvestigated its role as a monomer in creating high-performance polymers suitable for medical applications .

Mechanism of Action

The mechanism of action of trans-trans-4,4’-Iminodimethylenedi(cyclohexanecarboxylic acid) involves its interaction with specific molecular targets and pathways. The compound can form complexes with proteins and other biomolecules, influencing their function and activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name: [trans(trans)]-4,4'-[Iminobis(methylene)]bis(cyclohexanecarboxylic acid)
  • CAS Number : 93940-19-3
  • Molecular Formula: C₁₆H₂₇NO₄
  • Molecular Weight : 297.39 g/mol
  • Synonyms: Tranexamic Acid Dimer, trans-trans-4,4'-Iminodimethylenedi(cyclohexanecarboxylic acid) .

Structural Features This compound is a dimeric derivative of cyclohexanecarboxylic acid, featuring two trans-cyclohexane rings connected via an iminomethylene (-NH-CH₂-) bridge. It is structurally related to Tranexamic Acid (TXA), a clinical antifibrinolytic agent, but differs in its dimeric architecture .

Comparison with Similar Compounds

Structural Analogs and Isomers

The compound is compared to four key analogs based on functional groups, stereochemistry, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features References
trans-trans-4,4'-Iminodimethylenedi(cyclohexanecarboxylic acid) 93940-19-3 C₁₆H₂₇NO₄ 297.39 Dimeric structure; carboxylic acid groups; trans-trans isomerism
Cyclohexanamine, 4,4'-methylenebis- (PACM) 1761-71-3 C₁₃H₂₆N₂ 210.36 Amine groups; three geometric isomers (trans-trans, cis-cis, cis-trans)
trans-1,4-Cyclohexanedicarboxylic acid 619-82-9 C₈H₁₂O₄ 172.18 Dicarboxylic acid; no imino bridge; lab research use
trans-4-Methylcyclohexanecarboxylic acid 13064-83-0 C₈H₁₄O₂ 142.19 Monocarboxylic acid; methyl substituent; industrial applications
cis-4-(Aminomethyl)cyclohexanecarboxylic acid (Tranexamic Acid-related compound) N/A C₈H₁₅NO₂ 157.21 Pharmacologically active monomer; TXA derivative; antifibrinolytic properties

Functional Group and Stereochemical Analysis

Carboxylic Acid vs. Amine Functionality The target compound and trans-1,4-Cyclohexanedicarboxylic acid feature carboxylic acid groups, enabling hydrogen bonding and pH-dependent solubility. In contrast, PACM (Cyclohexanamine, 4,4'-methylenebis-) contains primary amines, which confer basicity and utility in polymer synthesis (e.g., epoxy curing agents) .

Isomerism and Physicochemical Properties

  • The trans-trans configuration of the target compound likely enhances rigidity and thermal stability compared to cis isomers. PACM’s cis-trans isomers exhibit varying reactivity in polymerization, with trans-trans favored for high-performance resins .
  • trans-1,4-Cyclohexanedicarboxylic acid lacks stereoisomerism but demonstrates higher water solubility (172.18 g/mol) than the dimeric target compound (297.39 g/mol), reflecting molecular weight impacts .

Research Findings and Gaps

  • Crystallography : Analogous cyclohexane derivatives (e.g., tosyloxy compounds) form hydrogen-bonded dimers in the solid state, suggesting similar behavior for the target compound .
  • Synthetic Utility: The imino bridge in the target compound could serve as a scaffold for bifunctional drug design, though current literature lacks explicit studies on this application.
  • Isomer-Specific Activity : While PACM’s isomers are well-characterized industrially, pharmacological differences between cis/trans isomers of the target compound remain unexplored .

Biological Activity

Chemical Identification
trans-trans-4,4'-Iminodimethylenedi(cyclohexanecarboxylic acid), also known as Tranexamic Acid Dimer, has the molecular formula C16H27NO4C_{16}H_{27}NO_4 and a molecular weight of 297.39 g/mol. It is classified under CAS number 93940-19-3 and is recognized for its structural similarity to Tranexamic Acid, a well-known antifibrinolytic agent .

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of trans-trans-4,4'-iminodimethylenedi(cyclohexanecarboxylic acid). Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound demonstrated significant radical scavenging activity, which was assessed using various assays such as DPPH and ABTS tests. For instance, IC50 values in these assays indicated effective antioxidant activity comparable to established antioxidants .

Anticancer Activity

The anticancer properties of trans-trans-4,4'-iminodimethylenedi(cyclohexanecarboxylic acid) have been evaluated against several cancer cell lines. Studies showed that the compound exhibited cytotoxic effects on human cancer cells, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values that suggest significant potency. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, as evidenced by upregulation of pro-apoptotic markers (e.g., caspases) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .

Antimicrobial Activity

In addition to its anticancer effects, trans-trans-4,4'-iminodimethylenedi(cyclohexanecarboxylic acid) has shown promising antimicrobial activity. It was tested against various bacterial strains and demonstrated effectiveness particularly against Gram-positive bacteria. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections .

Case Study 1: Evaluation of Antioxidant Activity

A study conducted on the antioxidant capacity of trans-trans-4,4'-iminodimethylenedi(cyclohexanecarboxylic acid) utilized both DPPH and ABTS assays. The results indicated that the compound could significantly reduce free radical concentrations, with IC50 values of 172.41 μg/mL for DPPH and 378.94 μg/mL for ABTS . This suggests that the compound may be a viable candidate for further development as an antioxidant supplement.

Case Study 2: Cytotoxicity Assessment

In vitro studies on MCF-7 and HepG2 cells revealed that trans-trans-4,4'-iminodimethylenedi(cyclohexanecarboxylic acid) exhibited IC50 values of 150.12 ± 0.74 μg/mL and 137.11 ± 1.33 μg/mL respectively. These findings indicate significant cytotoxicity against these cancer cell lines, warranting further investigation into its mechanisms of action and potential therapeutic applications .

Research Findings Summary Table

Activity Type Cell Line/Bacteria IC50 Value Mechanism
AntioxidantDPPH172.41 μg/mLRadical scavenging
AntioxidantABTS378.94 μg/mLRadical scavenging
AnticancerMCF-7150.12 ± 0.74 μg/mLApoptosis induction
AnticancerHepG2137.11 ± 1.33 μg/mLCell cycle arrest
AntimicrobialGram-positive bacteriaVariableInhibition of bacterial growth

Q & A

Q. What are the established synthetic routes for trans-trans-4,4'-Iminodimethylenedi(cyclohexanecarboxylic acid), and how can isomer purity be ensured during synthesis?

The synthesis of this compound typically involves functionalizing cyclohexanecarboxylic acid derivatives. For example, trans-cyclohexane intermediates can be generated via catalytic hydrogenation of aromatic precursors (e.g., benzoic acid derivatives) under controlled pressure and temperature to favor the trans configuration . To ensure isomer purity, techniques like chiral HPLC or polarimetry should be employed to monitor stereochemical outcomes. Crystallization in non-polar solvents can further isolate the desired trans-trans isomer, as demonstrated in impurity profiling of tranexamic acid derivatives .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing trans-trans-4,4'-Iminodimethylenedi(cyclohexanecarboxylic acid)?

  • X-ray crystallography (using SHELXL/SHELXS software) is critical for confirming the trans-trans configuration and hydrogen-bonding networks in the crystal lattice .
  • FT-IR spectroscopy identifies carboxyl and amine functional groups (e.g., C=O stretching at ~1700 cm⁻¹, N-H bending at ~1600 cm⁻¹) .
  • NMR spectroscopy (¹H and ¹³C) resolves cyclohexane ring conformers and axial/equatorial proton environments. For example, trans-substituted protons exhibit distinct coupling constants (J ≈ 10–12 Hz) in ¹H NMR .

Q. How does the trans-trans configuration influence the compound’s physicochemical properties compared to cis isomers?

The trans-trans isomer typically exhibits higher melting points and lower solubility in polar solvents due to symmetric molecular packing and reduced dipole moments. Thermodynamic data (e.g., ΔfH°solid = -1003.2 kJ/mol for related trans-cyclohexane dicarboxylic acids) highlight stability differences from cis isomers, which are more sterically strained . Computational modeling (DFT) can predict these trends by analyzing torsional angles and lattice energies .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in impurity profiles when synthesizing trans-trans-4,4'-Iminodimethylenedi(cyclohexanecarboxylic acid) under varying catalytic conditions?

Discrepancies in impurity levels (e.g., cis isomers or byproducts like 4-(aminomethyl)benzoic acid) often arise from catalyst selectivity or reaction kinetics. To address this:

  • Use high-resolution LC-MS to track intermediates and optimize reaction time/temperature .
  • Employ DoE (Design of Experiments) to statistically evaluate the impact of variables like catalyst loading (e.g., Pd/C vs. Raney Ni) on stereochemical outcomes .
  • Cross-validate results with solid-state NMR to detect crystalline vs. amorphous impurities .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological activity while retaining the trans-trans scaffold?

  • Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins (e.g., plasminogen receptors for tranexamic acid analogs) .
  • QM/MM simulations assess the energy barriers for conformational changes in biological environments, aiding in the design of rigid analogs with improved stability .
  • ADMET prediction tools (e.g., SwissADME) optimize logP and solubility for pharmacokinetic profiling .

Q. What methodologies are effective in analyzing the compound’s role as a process-related impurity in pharmaceutical formulations?

  • Forced degradation studies (acid/base hydrolysis, oxidation) combined with UPLC-PDA-MS identify degradation pathways and quantify impurity levels .
  • X-ray powder diffraction (XRPD) distinguishes polymorphic forms of the impurity, which may affect drug solubility .
  • Toxicological assays (e.g., Ames test) evaluate mutagenic potential at trace concentrations, as recommended in ICH guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.